
2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is an organic compound with the molecular formula C7H7BrO2 and a molecular weight of 203.03 g/mol. This compound features a bromine atom attached to the first carbon of a propanone structure, which is further substituted with a cyclopent-1-en-1-yl group. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized through the halogenation of 1-(cyclopent-1-en-1-yl)propan-1-one using bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures.
Grignard Reaction: Another method involves the reaction of cyclopent-1-ene with ethyl magnesium bromide (Grignard reagent) followed by oxidation with an oxidizing agent like chromium trioxide (CrO3) to yield the target compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-(cyclopent-1-en-1-yl)propan-1-ol.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, or potassium permanganate (KMnO4) in alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution or ammonia (NH3) for amino substitution.
Major Products Formed:
Oxidation: Cyclopent-1-en-1-ylpropanoic acid or cyclopent-1-en-1-ylpropanone.
Reduction: Cyclopent-1-en-1-ylpropan-1-ol.
Substitution: Cyclopent-1-en-1-ylpropanol or cyclopent-1-en-1-ylpropanamine.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound finds applications in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and influence their activity by binding to active sites or altering substrate specificity. In drug development, the compound may target specific molecular pathways involved in disease processes, such as inhibiting enzymes or modulating receptor activity.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(cyclopent-1-en-1-yl)ethanone: Similar structure but with an ethanone backbone instead of propanone.
2-Bromo-1-(cyclopent-1-en-1-yl)butan-1-one: Similar structure but with a butanone backbone.
2-Bromo-1-(cyclohex-1-en-1-yl)propan-1-one: Similar structure but with a cyclohexene ring instead of cyclopentene.
Uniqueness: 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is unique due to its specific combination of functional groups and ring structure, which allows for diverse reactivity and applications in various fields. Its bromine atom provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H11BrO |
|---|---|
Molekulargewicht |
203.08 g/mol |
IUPAC-Name |
2-bromo-1-(cyclopenten-1-yl)propan-1-one |
InChI |
InChI=1S/C8H11BrO/c1-6(9)8(10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
IYWNSIVDIMEZOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


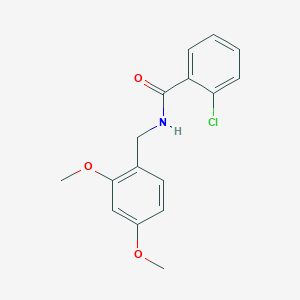
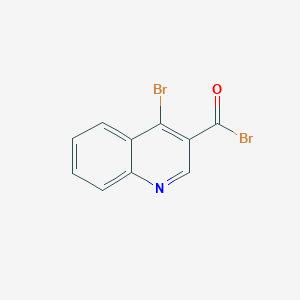
![6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)
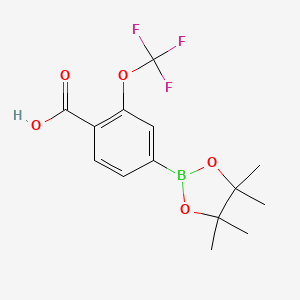

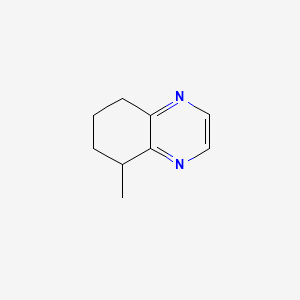
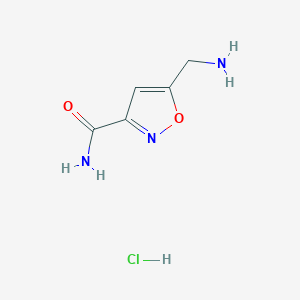
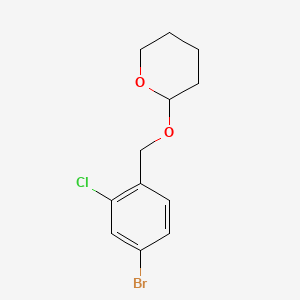
![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)
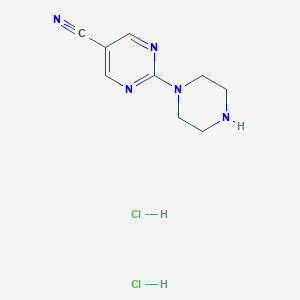
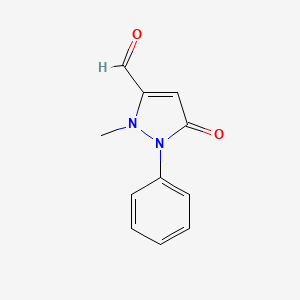
![1-[(4-Benzylphenyl)methyl]-4-methyl-piperazine](/img/structure/B15365202.png)
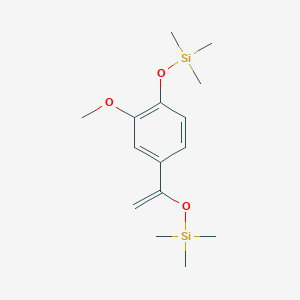
![8-(2-Fluorobenzyl)-6-bromo-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8h)-one](/img/structure/B15365204.png)
